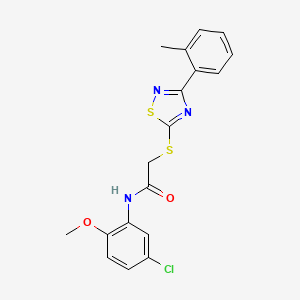
N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S2 and its molecular weight is 405.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-chloro-2-methoxyphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
- CAS Number : 895014-34-3
The structure of this compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy substituents on the phenyl ring enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study by Foroumadi et al. synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that some derivatives had minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ciprofloxacin .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | S. aureus | 0.03 |
| N-(5-chloro-2-methoxyphenyl)-... | E. coli | 0.04 |
| N-(5-chloro-2-methoxyphenyl)-... | P. aeruginosa | 0.05 |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. A notable study evaluated the cytotoxicity of thiadiazole derivatives against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutic agents such as 5-Fluorouracil .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-chloro-2-methoxyphenyl)-... | MCF-7 | 12.5 |
| N-(5-chloro-2-methoxyphenyl)-... | HepG2 | 15.0 |
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and survival pathways. The presence of the thiadiazole moiety is crucial for its bioactivity, as it can form hydrogen bonds and engage in π–π stacking interactions with target proteins.
Case Studies
- Antimicrobial Efficacy : In a study assessing the efficacy of thiadiazole derivatives against multiple bacterial strains, the compound demonstrated a broad spectrum of activity, particularly against S. aureus and E. coli, suggesting potential applications in treating infections caused by resistant strains .
- Anticancer Studies : Another research focused on the synthesis of novel substituted phenoxy derivatives reported that compounds similar to N-(5-chloro-2-methoxyphenyl)-... exhibited enhanced anticancer properties due to structural modifications that improved lipophilicity and receptor binding affinity .
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-11-5-3-4-6-13(11)17-21-18(26-22-17)25-10-16(23)20-14-9-12(19)7-8-15(14)24-2/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXUPRCQOWVYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














